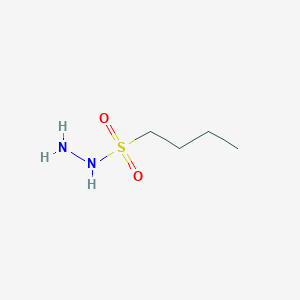
3-Methyl-6-phenylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-phenylcyclohex-2-en-1-one: is an organic compound with the molecular formula C₁₃H₁₄O . It is characterized by a cyclohexenone ring substituted with a methyl group at the third position and a phenyl group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-phenylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylcyclohex-2-en-1-one with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methyl-6-phenylcyclohex-2-en-1-one can undergo oxidation reactions to form corresponding or . Common oxidizing agents include and .
Reduction: Reduction of this compound can yield or . Typical reducing agents are and .
Substitution: The compound can participate in reactions, where the phenyl or methyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexenones.
Scientific Research Applications
Chemistry: 3-Methyl-6-phenylcyclohex-2-en-1-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a potential lead compound for drug discovery .
Medicine: While not directly used as a therapeutic agent, this compound serves as a precursor in the synthesis of medicinal compounds. Its derivatives may possess anti-inflammatory, analgesic, or antimicrobial properties .
Industry: In the industrial sector, this compound is utilized in the production of fragrances, flavors, and specialty chemicals. Its stability and reactivity make it suitable for various applications in material science and polymer chemistry .
Mechanism of Action
The mechanism of action of 3-Methyl-6-phenylcyclohex-2-en-1-one depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as oxidation, reduction, or substitution. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used .
Comparison with Similar Compounds
3-Methylcyclohex-2-en-1-one: Lacks the phenyl group, making it less bulky and potentially less reactive in certain reactions.
6-Phenylcyclohex-2-en-1-one: Lacks the methyl group, which may affect its steric and electronic properties.
3-Phenylcyclohex-2-en-1-one: Lacks the methyl group, similar to 6-Phenylcyclohex-2-en-1-one, but with different substitution patterns.
Uniqueness: 3-Methyl-6-phenylcyclohex-2-en-1-one is unique due to the presence of both methyl and phenyl groups on the cyclohexenone ring.
Properties
CAS No. |
6286-53-9 |
|---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-methyl-6-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14O/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-6,9,12H,7-8H2,1H3 |
InChI Key |
HQQSYHVJFAZTTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


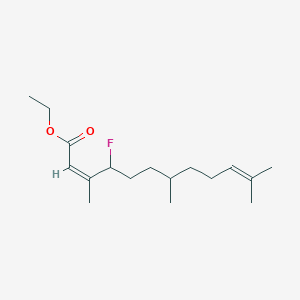

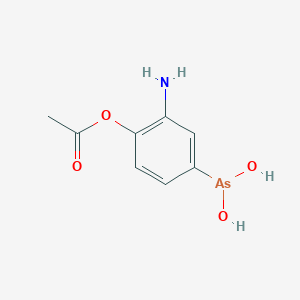
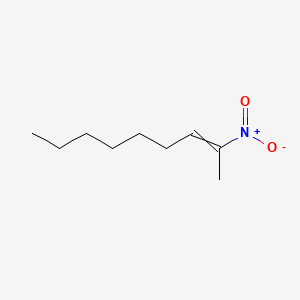
![N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine](/img/structure/B14734972.png)
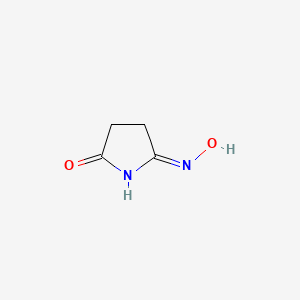

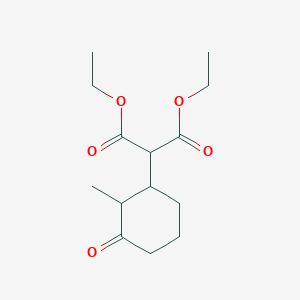
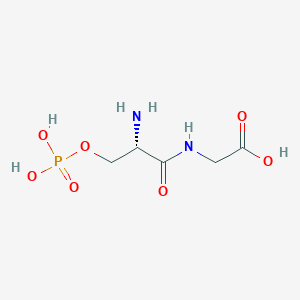
![[4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate](/img/structure/B14734998.png)
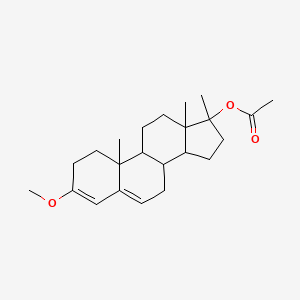
![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735029.png)
